

# A Technical Guide to 2-(2-Methylphenyl)oxazole: Synthesis, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: 2-(2-Methylphenyl)oxazole

Cat. No.: B15447841

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While a specific CAS number for **2-(2-Methylphenyl)oxazole** is not readily available in public databases, this technical guide consolidates information on its synthesis, potential properties, and applications based on established methodologies for closely related 2-aryloxazole compounds. The oxazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.<sup>[1][2][3][4]</sup>

## Chemical Properties and Data

Quantitative data for **2-(2-Methylphenyl)oxazole** is not explicitly available. However, data for representative 2,5-disubstituted aryloxazoles are presented below to provide a comparative reference.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )	CAS Number	Reference
2-(2-Methylphenyl)-5-phenyl-1,3-oxazole	C <sub>16</sub> H <sub>13</sub> NO	235.28	17064-20-9	PubChem
5-Bromo-2-(2-methylphenyl)oxazole	C <sub>10</sub> H <sub>8</sub> BrNO	238.08	1391739-99-3	CymitQuimica
2,2'-(1,4-Phenylene)bis[4-methyl-5-phenyl-oxazole]	C <sub>26</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	392.45	3073-87-8	Cheméo[5]

## Synthesis of 2-Aryloxazoles: Experimental Protocols

Several synthetic routes are available for the preparation of 2-aryloxazoles. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

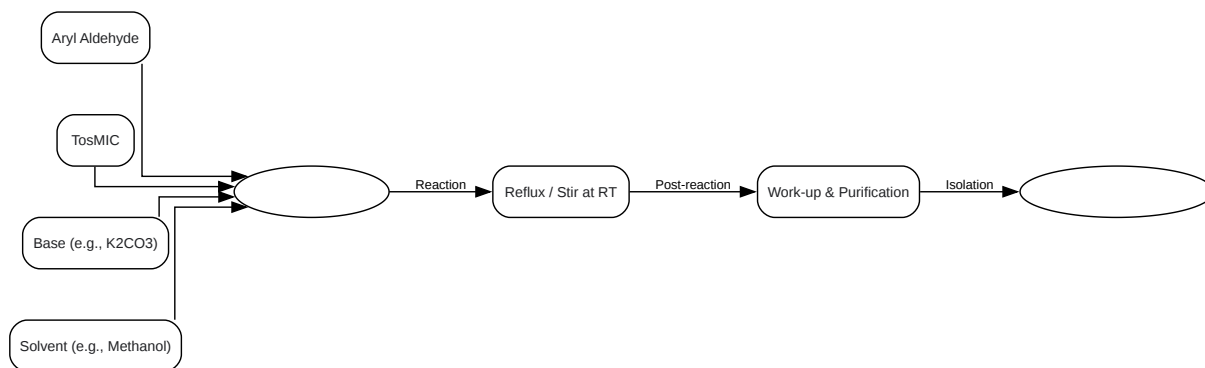
### Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC).[6]

General Experimental Protocol:

A solution of the aryl aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in a suitable solvent such as methanol or a mixture of DME and methanol is treated with a base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or an ion-exchange resin.[6] The reaction mixture is typically stirred at room temperature or heated to reflux for several hours. After completion, the reaction is worked up by removing the solvent and purifying the crude product by column chromatography.[6]

Workflow for Van Leusen Oxazole Synthesis:



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Caption: Van Leusen synthesis workflow.

## Robinson-Gabriel Synthesis

This classical method involves the cyclization and dehydration of  $\alpha$ -acylamino ketones to form 2,5-disubstituted oxazoles.<sup>[7][8]</sup>

General Experimental Protocol:

An  $\alpha$ -acylamino ketone is treated with a dehydrating agent such as sulfuric acid, phosphorus pentachloride, or phosphoryl chloride. The reaction is often heated to facilitate cyclization and dehydration. The product is then isolated and purified.<sup>[7]</sup>

## Flow Synthesis of 2-Aryloxazoles

A modern approach involves the rapid synthesis of oxazolines from  $\beta$ -hydroxy amides, followed by oxidation to oxazoles using a packed-bed reactor with manganese dioxide (MnO<sub>2</sub>).<sup>[9]</sup>

General Experimental Protocol for Oxidation:

A solution of the corresponding oxazoline in a solvent like 1,2-dimethoxyethane (DME) is passed through a column packed with activated  $\text{MnO}_2$  at an elevated temperature (e.g., 60-100 °C). The output from the reactor is collected and concentrated under vacuum to yield the oxazole, often without the need for further purification.[9]

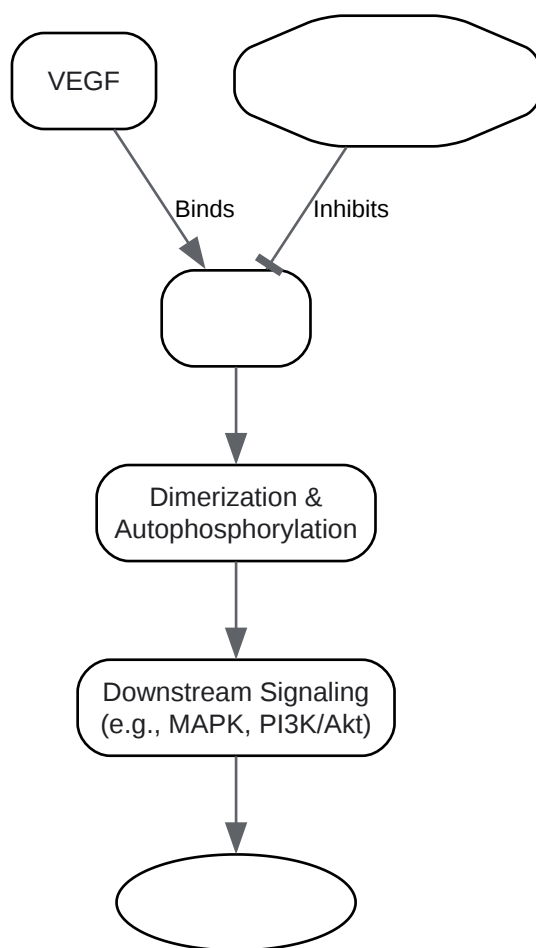
## Applications in Drug Development

The oxazole ring is a key structural motif in many biologically active compounds and approved drugs.[1][3] Derivatives of 2-aryloxazoles have shown significant potential in various therapeutic areas.

### VEGFR2 Kinase Inhibition

A series of 2-anilino-5-aryloxazoles has been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase.[10][11] VEGFR2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR2 can disrupt tumor growth and metastasis.

Simplified VEGFR2 Signaling Pathway:



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Caption: Inhibition of VEGFR2 signaling.

## Other Biological Activities

Oxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including:

- Antimicrobial Activity: Some oxazole derivatives exhibit potent antibacterial and antifungal properties.[1][4][12]
- Anti-inflammatory Activity: Certain oxazoles act as anti-inflammatory agents.[4]
- Anticancer Activity: Beyond VEGFR2 inhibition, various aryloxazoles have shown cytotoxic effects against different cancer cell lines, acting as antimitotic and vascular-disrupting agents.[13]

- Antitubercular Activity: The oxazole scaffold is also being explored for the development of new antitubercular drugs.[4]

## Conclusion

While specific data for **2-(2-Methylphenyl)oxazole** remains elusive, the broader class of 2-aryloxazoles represents a rich area for chemical and pharmacological research. The established synthetic methodologies provide a clear path for the preparation of this and related compounds. The diverse biological activities associated with the oxazole nucleus, particularly in the context of cancer and infectious diseases, underscore its importance as a privileged scaffold in modern drug discovery. Further investigation into the specific properties and activities of **2-(2-Methylphenyl)oxazole** is warranted to explore its full therapeutic potential.

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